1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane
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Overview
Description
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane is a unique organophosphorus compound characterized by the presence of trimethylsilyl groups and a triphosphirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane typically involves the reaction of chlorophosphines with trimethylsilyl-substituted reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphanyl and silyl groups .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium methoxide or lithium amide are used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphanyl derivatives.
Scientific Research Applications
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organophosphorus compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane involves the interaction of its phosphanyl and silyl groups with various molecular targets. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The trimethylsilyl groups provide steric protection, enhancing the stability of these complexes .
Comparison with Similar Compounds
- Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester
- Bis(trimethylsilyl) phosphite
- 1,2-Bis(trimethylsilyl)benzene
Uniqueness: 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane is unique due to its triphosphirane ring structure and the presence of both phosphanyl and silyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Properties
CAS No. |
87636-38-2 |
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Molecular Formula |
C9H27ClP4Si3 |
Molecular Weight |
378.91 g/mol |
IUPAC Name |
(2-chloro-3-trimethylsilyltriphosphiran-1-yl)-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C9H27ClP4Si3/c1-15(2,3)13-11(10)12(13)14(16(4,5)6)17(7,8)9/h1-9H3 |
InChI Key |
VGYCAQXGSHMJOS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)P1P(P1Cl)P([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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